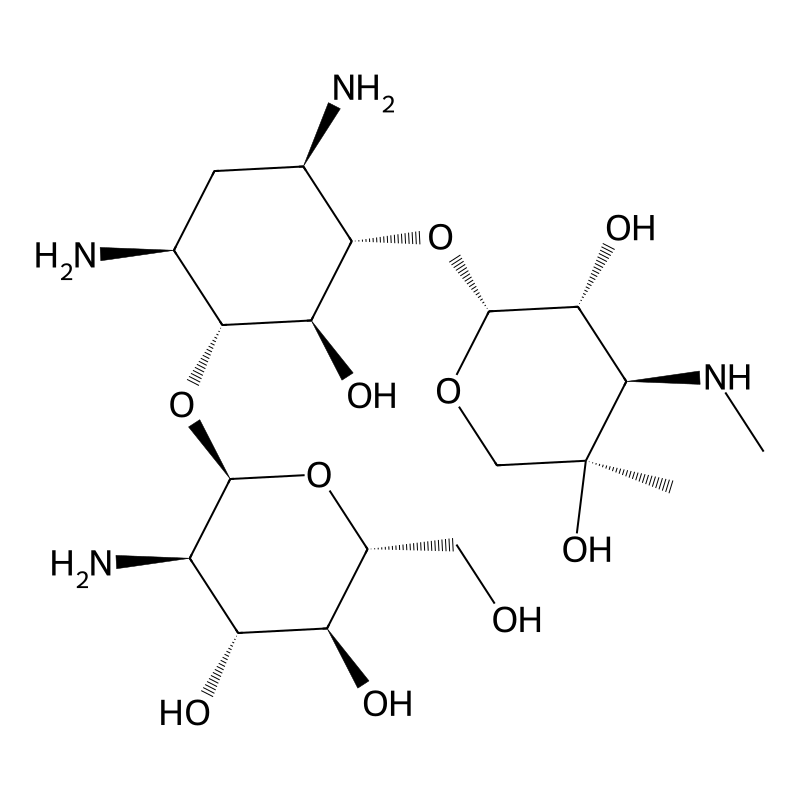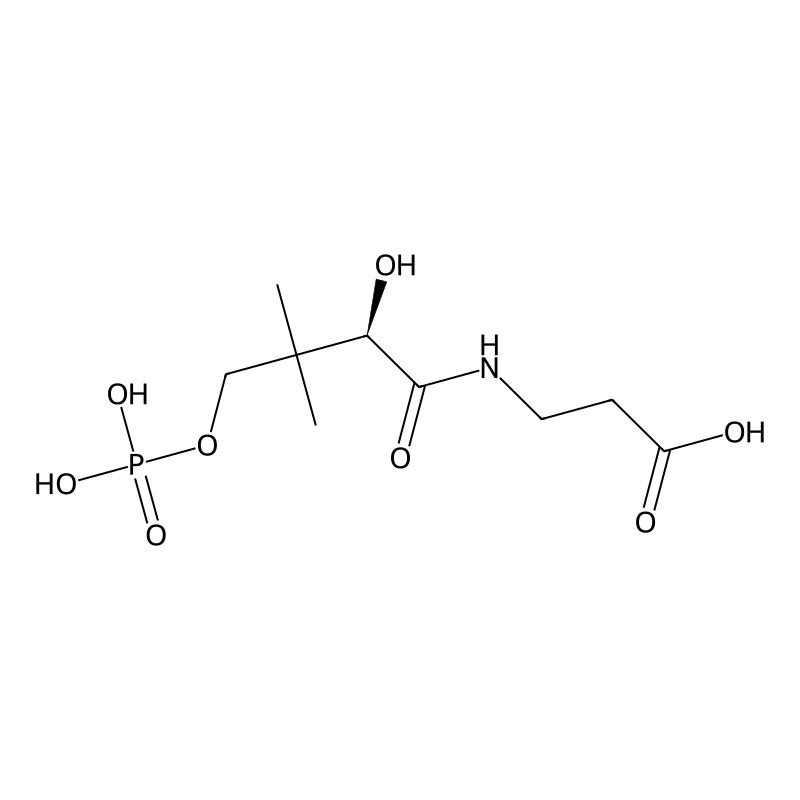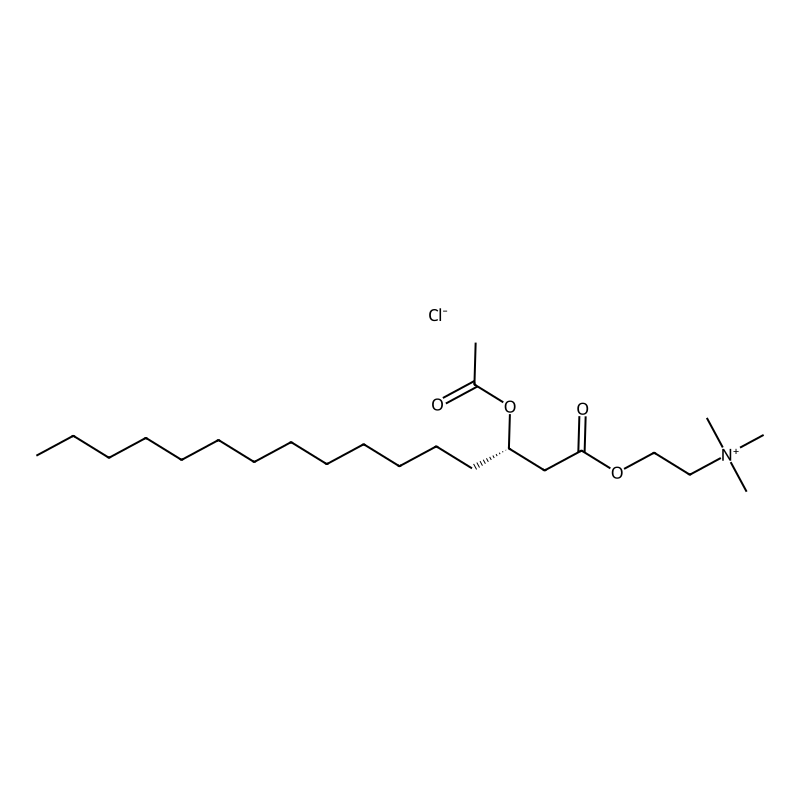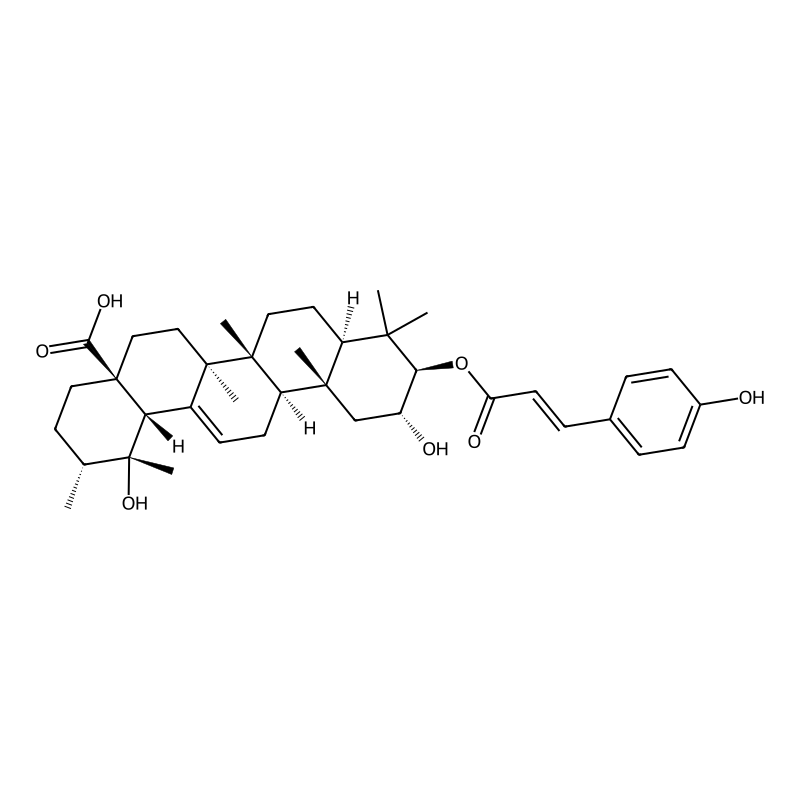Ethyl trifluoromethanesulfonate
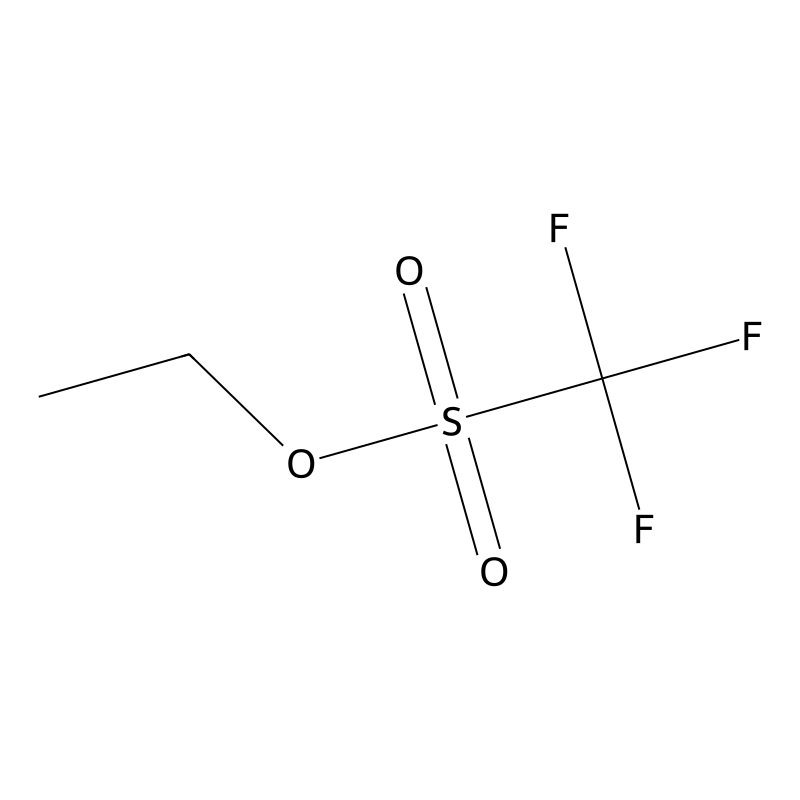
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Powerful Ethylating Agent:
EtOTf is a strong electrophilic agent, readily transferring an ethyl group (CH3CH2-) to various nucleophiles. This makes it a valuable tool in organic synthesis for introducing the ethyl moiety into diverse molecules.
For example, EtOTf can be used to:
- Ethylate alcohols and phenols: This reaction converts hydroxyl groups (OH) into ethoxy groups (OCH2CH3).
- Alkylate amines and thiols: EtOTf can react with amines (NH2) and thiols (SH) to form N-ethyl and S-ethyl derivatives, respectively.
Efficient Leaving Group:
The trifluoromethanesulfonate group (CF3SO3-) in EtOTf acts as a good leaving group due to its strong electron-withdrawing nature. This makes EtOTf suitable for various organic reactions involving the displacement of the triflate group by other nucleophiles.
Examples of such reactions include:
- Nucleophilic substitutions: EtOTf can be used to replace the triflate group with other nucleophiles, such as halides, alcohols, or amines, forming new carbon-heteroatom bonds.
- Elimination reactions: Under certain conditions, EtOTf can promote the elimination of small molecules like water or hydrogen halides from organic substrates, leading to the formation of double bonds.
Precursor for Ionic Liquids:
EtOTf finds application in the synthesis of ionic liquids, which are salts with unique properties like low melting points and high ionic conductivity. By reacting EtOTf with selected amines in the presence of a base, desired ionic liquids containing the triflate anion (CF3SO3-) can be generated.
These properties make ionic liquids valuable for various research applications, including:
Ethyl trifluoromethanesulfonate, with the chemical formula C₃H₅F₃O₃S, is an organosulfur compound that serves as a versatile electrophile in organic synthesis. It is characterized by the presence of a trifluoromethanesulfonate group, which is known for its excellent leaving group properties. This compound is typically synthesized from ethyl iodide and silver trifluoromethanesulfonate and is recognized for its stability and reactivity in various
- Nucleophilic Substitution Reactions: It acts as a strong electrophile, allowing nucleophiles to attack and displace the trifluoromethanesulfonate group.
- Electrophilic Reactions: The compound can engage in electrophilic aromatic substitutions due to the electron-withdrawing nature of the trifluoromethanesulfonate group.
- Polymerization: Ethyl trifluoromethanesulfonate is used as an initiator for cationic polymerization, particularly in the synthesis of polyurethanes and polyacrylates .
Ethyl trifluoromethanesulfonate can be synthesized through various methods:
- Reaction of Ethyl Iodide with Silver Trifluoromethanesulfonate: This method involves treating ethyl iodide with silver trifluoromethanesulfonate, leading to the formation of ethyl trifluoromethanesulfonate and silver iodide as a by-product .
- Direct Reaction with Triflic Acid: Ethanol can react with triflic acid under specific conditions to yield ethyl trifluoromethanesulfonate .
- Alternative Routes: Other synthetic pathways involve the use of different alkyl halides or alcohols in combination with triflic acid or its derivatives .
Ethyl trifluoromethanesulfonate has several notable applications:
- Organic Synthesis: It serves as a powerful electrophilic reagent for forming carbon-nitrogen and carbon-carbon bonds, making it valuable in complex organic syntheses.
- Cationic Polymerization: The compound is utilized as an initiator in the production of various polymers, including polyurethanes and polyacrylates .
- Synthetic Chemistry: It is employed in diverse chemical transformations due to its excellent leaving group characteristics.
Interaction studies involving ethyl trifluoromethanesulfonate primarily focus on its reactivity with nucleophiles. The compound’s ability to form stable intermediates makes it a subject of interest in kinetic studies. For example, research has explored the kinetics and isotope effects during solvolysis reactions involving this compound, providing insights into its reactivity patterns and mechanisms .
Ethyl trifluoromethanesulfonate shares similarities with other sulfonate esters but exhibits unique properties due to the presence of the trifluoromethyl group. Here are some comparable compounds:
| Compound Name | Formula | Notable Features |
|---|---|---|
| Methyl Trifluoromethanesulfonate | C₂H₃F₃O₃S | Used similarly in organic synthesis; smaller alkyl group. |
| Benzyl Trifluoromethanesulfonate | C₉H₈F₃O₃S | More sterically hindered; used in aromatic substitutions. |
| Propyl Trifluoromethanesulfonate | C₄H₇F₃O₃S | Similar reactivity; longer alkyl chain affecting reactivity. |
The unique aspect of ethyl trifluoromethanesulfonate lies in its balance of reactivity and stability, making it particularly effective for various synthetic applications while maintaining manageable handling characteristics compared to larger or more complex sulfonates .
XLogP3
Boiling Point
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (38.03%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (38.03%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H341 (35.21%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms




Flammable;Corrosive;Irritant;Health Hazard





